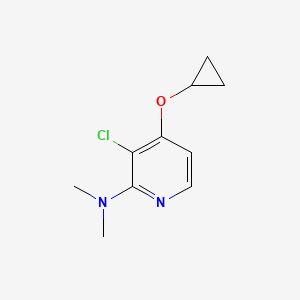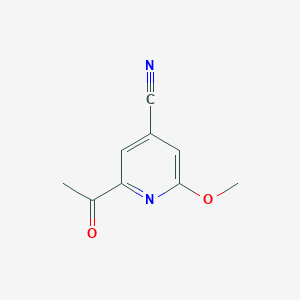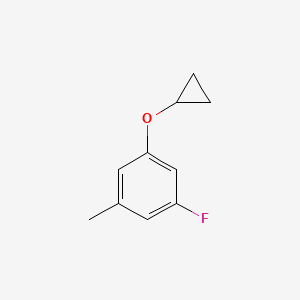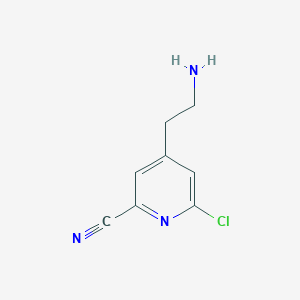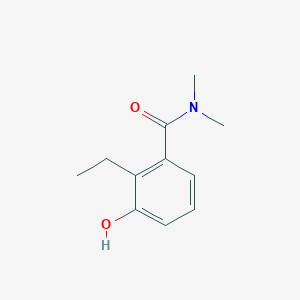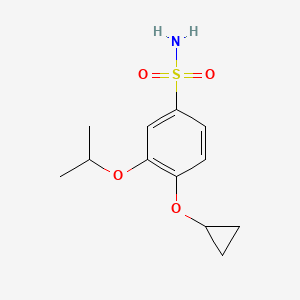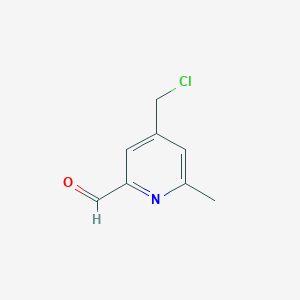
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde typically involves the chloromethylation of 6-methylpyridine-2-carbaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 4-(Chloromethyl)-6-methylpyridine-2-carboxylic acid.
Reduction: 4-(Chloromethyl)-6-methylpyridine-2-methanol.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functionalized polymers and nanomaterials for various applications, such as catalysis and drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition .
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)pyridine: Lacks the methyl and aldehyde groups, making it less versatile in synthetic applications.
6-Methylpyridine-2-carbaldehyde: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-6-methylpyridine-2-carbaldehyde: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness: 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde is unique due to the presence of both the chloromethyl and aldehyde groups, providing a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,5H,4H2,1H3 |
Clé InChI |
ZUFBOZAOMYMHLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate](/img/structure/B14840736.png)

